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molecular formula C7H10N4O3 B8406450 6-Amino-2-(ethoxymethyl)-5-nitroso-4(3H)-pyrimidinone

6-Amino-2-(ethoxymethyl)-5-nitroso-4(3H)-pyrimidinone

Cat. No. B8406450
M. Wt: 198.18 g/mol
InChI Key: RMSUPOGOUPQVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05167949

Procedure details

17.7 g (0.256 moles) of sodium nitrate are added to a solution of 39.5 g (0.233 mole) of 6-amino-2-(ethoxymethyl)-4(3H)-pyrimidinone in 336 ml (0.336 mole) of 1 N sodium hydroxide. A solution of 17.9 ml (0.320 mole) of 96% sulphuric acid diluted in 179 ml of water is then added dropwise at between 0° and 5° C. The precipitate formed is isolated by filtration immediately after completion of the addition. The solid obtained is washed with cold water and then with ethyl ether. After drying, it is used in the next step without further purification. Yld: 46.2 (quantitative), m.p. 163°-165° C. An analytical sample was obtained by recrystallization from methanol.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
336 mL
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
179 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=O.[Na+].[NH2:6][C:7]1[N:12]=[C:11]([CH2:13][O:14][CH2:15][CH3:16])[NH:10][C:9](=[O:17])[CH:8]=1.[OH-].[Na+].S(=O)(=O)(O)O>O>[NH2:6][C:7]1[N:12]=[C:11]([CH2:13][O:14][CH2:15][CH3:16])[NH:10][C:9](=[O:17])[C:8]=1[N:1]=[O:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
39.5 g
Type
reactant
Smiles
NC1=CC(NC(=N1)COCC)=O
Name
Quantity
336 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
17.9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
179 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added dropwise at between 0° and 5° C
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
ADDITION
Type
ADDITION
Details
immediately after completion of the addition
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
is washed with cold water
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
it is used in the next step without further purification
CUSTOM
Type
CUSTOM
Details
An analytical sample was obtained by recrystallization from methanol

Outcomes

Product
Name
Type
Smiles
NC1=C(C(NC(=N1)COCC)=O)N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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